8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUCPUROGRAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396175 | |
| Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-63-7 | |
| Record name | 8-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylthiophenyl Group: The 5-methylthiophen-2-yl group can be introduced via a Friedel-Crafts acylation reaction using 5-methylthiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Skraup synthesis and employing efficient catalysts for the Friedel-Crafts acylation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitro, sulfonyl, and halogenated quinoline derivatives.
Scientific Research Applications
Biological Applications
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid. Research indicates that structural modifications in quinoline compounds can enhance their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1 summarizes the antibacterial activity of related quinoline compounds:
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 15 | |
| Quinoline derivative A | E. coli | 18 | |
| Quinoline derivative B | P. aeruginosa | 12 |
2. Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, including lung cancer (H460) and colorectal cancer (HT-29). The mechanism often involves the inhibition of specific cellular pathways that promote cancer cell survival .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
1. Doebner Reaction
This method involves the condensation of an aniline derivative with malonic acid and a thiophene derivative under specific conditions to yield quinoline carboxylic acids. This reaction has been optimized for higher yields and reduced reaction times .
2. Microwave-Assisted Synthesis
Recent advancements in synthetic techniques include microwave-assisted methods that significantly reduce the reaction time while enhancing yield and purity of the target compound .
Material Science Applications
Beyond biological applications, quinoline derivatives are also explored in materials science for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of thiophene moieties enhances the conductivity and stability of organic semiconductors, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Case Study 1: Antibacterial Evaluation
In a comparative study, several quinoline derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. The results indicated that modifications to the quinoline structure significantly influenced antibacterial efficacy, with some compounds showing comparable effectiveness to conventional antibiotics like ampicillin .
Case Study 2: Anticancer Screening
A series of synthesized quinoline derivatives were evaluated against multiple cancer cell lines using MTT assays to determine cytotoxicity levels. The results demonstrated that specific modifications led to enhanced selectivity towards certain cancer types, suggesting potential pathways for drug development targeting resistant cancer strains .
Mechanism of Action
The mechanism of action of 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, as well as interfere with signal transduction pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinoline-4-carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Quinoline-4-carboxylic Acid Derivatives
| Compound Name | Substituent at Position 2 | Substituent at Position 6/7/8 | Key Features |
|---|---|---|---|
| Target Compound | 5-methylthiophen-2-yl | 8-methyl | Thiophene ring enhances lipophilicity; methyl at 8 may sterically hinder interactions. |
| 8-Methyl-2-phenylquinoline-4-carboxylic acid (15 ) | Phenyl | 8-methyl | Phenyl group increases aromaticity but reduces electronic diversity vs. thiophene. |
| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (16 ) | 4-methylphenyl | 8-chloro | Chlorine atom introduces electronegativity; may enhance binding to polar targets. |
| 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (18 ) | 5-methylthiophen-2-yl | 7-chloro, 8-methyl | Chlorine at 7 alters electronic distribution; dual substituents may impact solubility. |
| 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (30 ) | 5-methylthiophen-2-yl | 6-bromo | Bromine increases molecular weight and may affect metabolic stability. |
Key Observations:
- Position 2 Substituents : The 5-methylthiophen-2-yl group in the target compound provides a sulfur-containing heterocycle, which is less polar than furan but more lipophilic than phenyl. This may improve membrane permeability compared to furan derivatives (17 , 30 ) .
Insights:
- Thiophene-containing analogs may exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Methoxy or halogen substituents (e.g., 4 , 16 ) are linked to efflux pump inhibition, suggesting the target compound’s 8-methyl group could be optimized for similar applications .
Physicochemical Properties
- Solubility : The target compound’s 5-methylthiophen-2-yl group likely reduces aqueous solubility compared to furan derivatives (17 ) but improves lipid solubility. Chloroform or DMSO may be suitable solvents .
- Stability : Methyl groups (e.g., at position 8) generally enhance metabolic stability compared to halogens, which may undergo dehalogenation .
Biological Activity
8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with notable potential in medicinal chemistry. Its structure features a quinoline core, which is fused with a thiophene moiety, enhancing its biological activity. The molecular formula is C₁₆H₁₃NO₂S, with a molecular weight of 283.3 g/mol. This compound's unique combination of functional groups positions it as a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, may exhibit significant anticancer activity. A study on related compounds showed that certain derivatives act as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For instance, molecule D28 demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that similar compounds could have comparable efficacy .
The biological mechanisms underlying the activity of this compound are likely linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Research on related compounds indicates that they can induce apoptosis in cancer cells, enhancing their therapeutic potential. For instance, the promotion of G2/M phase arrest has been observed in certain derivatives, which is critical for the development of anticancer therapies .
Structure-Activity Relationship (SAR)
The presence of both the thiophene and carboxylic acid groups within the quinoline framework is believed to enhance the biological activity of this compound compared to structurally similar compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid | C₁₅H₁₁NO₂S | Lacks methyl substitution at the 8-position |
| 7-Chloro-8-methylquinoline | C₁₆H₁₂ClN | Contains chlorine instead of thiophene |
| 8-Methylquinoline | C₉H₉N | Simpler structure without carboxylic or thiophene groups |
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with heterocyclic amines using coupling agents like PyBOP or HATU in polar aprotic solvents (e.g., DMF). For example, reaction stoichiometry (1:1.2 molar ratio of acid to amine), temperature (room temperature to 60°C), and purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) are critical for yields >50% . Adjusting solvent polarity (e.g., THF for sterically hindered intermediates) and catalyst loading (e.g., RuO₂·H₂O for oxidative steps) can further optimize outcomes .
Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 8.2–8.5 ppm for quinoline protons, δ 2.5 ppm for methyl groups) to confirm substitution patterns and regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] peak at m/z 314.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) using isocratic elution (MeCN:H₂O, 70:30) .
Q. How should stability issues be addressed during storage and handling?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid prolonged exposure to moisture or acidic/basic conditions, as the carboxylic acid group may undergo decarboxylation. Pre-purify via recrystallization (e.g., ethanol/water mixtures) to remove reactive impurities that accelerate decomposition .
Advanced Research Questions
Q. How can reaction yields and purity be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation side reactions) to minimize byproducts .
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, reducing reaction times (e.g., from 16 hrs to 4 hrs) .
- Crystallization Control : Use anti-solvent precipitation (e.g., adding hexane to DMF) to improve crystal homogeneity and yield .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anti-inflammatory Testing : Measure inhibition of COX-2 enzyme activity (ELISA) or TNF-α release in LPS-stimulated macrophages .
- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values and selectivity indices .
Q. How do structural modifications (e.g., substituent variations) impact its pharmacological profile?
- Methodological Answer :
- Thiophene vs. Furan Substitution : Replace the 5-methylthiophen-2-yl group with furan to assess changes in lipophilicity (logP) and membrane permeability (Caco-2 assays) .
- Methyl Group Position : Compare 8-methyl vs. 6-methyl analogs in docking studies (e.g., Vina or Glide) to predict binding affinity to target proteins like Mycobacterium tuberculosis enoyl-ACP reductase .
Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled starting materials to trace reaction pathways and identify intermediate species via NMR .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., quinoline vs. isoquinoline formation) by determining crystal structures of intermediates .
- DFT Calculations : Model reaction transition states (e.g., Gaussian 16) to rationalize unexpected stereochemical outcomes .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like DNA gyrase or β-lactamases, focusing on hydrogen bonding (quinoline carboxylate) and hydrophobic contacts (methylthiophene) .
- QSAR Modeling : Train regression models (e.g., Random Forest) on a library of analogs to correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
